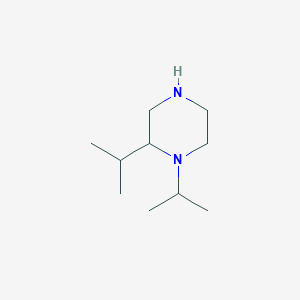![molecular formula C53H32 B13149469 8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene typically involves multi-step organic reactions. One common method includes the coupling of 9,9’-spirobi[fluorene] with diphenylfluoranthene under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce hydrofluorene compounds .
Scientific Research Applications
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of OLEDs, OPV devices, and other organic electronic components
Mechanism of Action
The mechanism of action of 8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene involves its interaction with specific molecular targets and pathways. In OLEDs, for example, the compound acts as an electron transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer . This process is crucial for the device’s overall efficiency and performance.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluorene]: A precursor and structurally similar compound used in similar applications.
Diphenylfluoranthene: Another related compound with comparable properties and uses.
Uniqueness
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene stands out due to its unique combination of structural features, which provide enhanced stability and performance in electronic applications. Its ability to act as both an electron transport and blocking material makes it particularly valuable in the development of high-efficiency OLEDs and OPV devices .
Properties
Molecular Formula |
C53H32 |
|---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
2-(7,10-diphenylfluoranthen-8-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C53H32/c1-3-15-33(16-4-1)43-32-44(50(35-17-5-2-6-18-35)52-42-25-14-20-34-19-13-24-41(49(34)42)51(43)52)36-29-30-40-39-23-9-12-28-47(39)53(48(40)31-36)45-26-10-7-21-37(45)38-22-8-11-27-46(38)53/h1-32H |
InChI Key |
ROUXVCUZKANIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


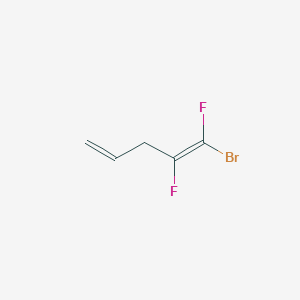
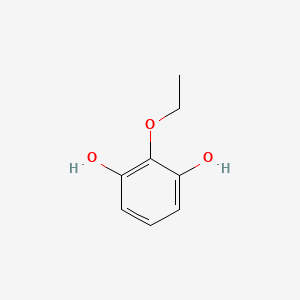
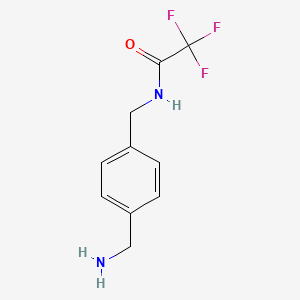
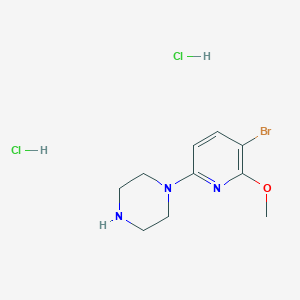
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
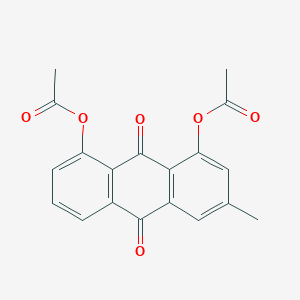
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
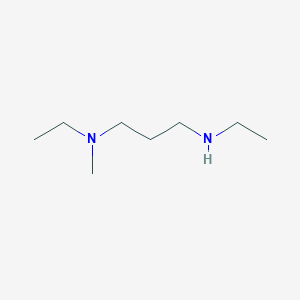

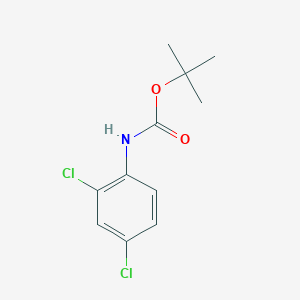
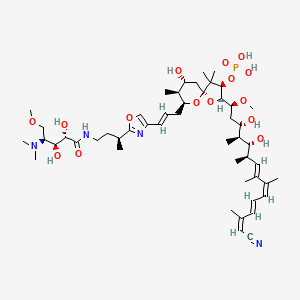
![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
